molecular formula C6H3Cl2FO4S2 B13618324 4-Fluoro-1,3-benzenedisulfonyl dichloride CAS No. 717-45-3

4-Fluoro-1,3-benzenedisulfonyl dichloride

Cat. No.: B13618324
CAS No.: 717-45-3
M. Wt: 293.1 g/mol
InChI Key: PAIXCBPEBCWWGV-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-benzenedisulfonyl dichloride is an organic compound with the molecular formula C6H3Cl2FO4S2. It is a derivative of benzene, where two sulfonyl chloride groups and one fluorine atom are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,3-benzenedisulfonyl dichloride typically involves the fluorination of 1,3-benzenedisulfonyl chloride. One common method is the reaction of 1,3-benzenedisulfonyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,3-benzenedisulfonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl peroxides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

4-Fluoro-1,3-benzenedisulfonyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1,3-benzenedisulfonyl dichloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can interact with biological targets or serve as intermediates in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedisulfonyl chloride: Similar structure but lacks the fluorine atom.

    4-Chloro-1,3-benzenedisulfonyl dichloride: Contains a chlorine atom instead of a fluorine atom.

    4,5-Dichloro-1,3-benzenedisulfonyl dichloride: Contains two chlorine atoms instead of one fluorine atom.

Uniqueness

4-Fluoro-1,3-benzenedisulfonyl dichloride is unique due to the presence of the fluorine atom, which can impart different reactivity and properties compared to its non-fluorinated analogs. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.

Properties

CAS No.

717-45-3

Molecular Formula

C6H3Cl2FO4S2

Molecular Weight

293.1 g/mol

IUPAC Name

4-fluorobenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C6H3Cl2FO4S2/c7-14(10,11)4-1-2-5(9)6(3-4)15(8,12)13/h1-3H

InChI Key

PAIXCBPEBCWWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)F

Origin of Product

United States

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